2-[1-(furan-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole
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Overview
Description
2-[1-(furan-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole is a heterocyclic compound that combines three distinct chemical moieties: a furan ring, an azetidine ring, and a triazole ring
Mechanism of Action
Target of action
Compounds with similar structures, such as azetidines and triazoles, are known to interact with various enzymes and receptors in the body .
Mode of action
Azetidines and triazoles often work by binding to their target proteins and modulating their activity .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Azetidines and triazoles are often involved in pathways related to cell signaling, inflammation, and metabolism .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of action
Similar compounds often have effects such as reducing inflammation, inhibiting cell growth, or modulating immune responses .
Action environment
The efficacy and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Specific details would depend on the compound’s chemical properties and its specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(furan-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves multi-step reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between the furan and azetidine moieties . The reaction conditions often involve the use of palladium catalysts and boronic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[1-(furan-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The azetidine ring can be reduced under specific conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives .
Scientific Research Applications
2-[1-(furan-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(furan-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole
- 2-[1-(furan-3-carbonyl)azetidin-2-yl]-2H-1,2,3-triazole
- 2-[1-(furan-3-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole
Uniqueness
2-[1-(furan-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole is unique due to the specific positioning of the furan, azetidine, and triazole rings, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
furan-3-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c15-10(8-1-4-16-7-8)13-5-9(6-13)14-11-2-3-12-14/h1-4,7,9H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEYTEOLPLDFAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=COC=C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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